molecular formula C20H24Cl2F2N2O5 B10859936 Fluparoxan hydrochloride CAS No. 139679-54-2

Fluparoxan hydrochloride

Cat. No.: B10859936
CAS No.: 139679-54-2
M. Wt: 481.3 g/mol
InChI Key: SDEFUPMOIFOLSQ-IYLDIKPPSA-N
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Description

Fluparoxan hydrochloride, also known as (±)-trans-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole hydrochloride hemihydrate, is a potent and selective α2-adrenergic receptor antagonist. It was initially developed by Glaxo (now GlaxoSmithKline) in the early 1980s as a potential antidepressant. Despite its promising pharmacological profile, its development was discontinued due to a lack of clear clinical advantage over existing therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluparoxan hydrochloride involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, cost-effectiveness, and environmental considerations. This includes the use of scalable reaction vessels, efficient purification techniques, and waste management protocols .

Chemical Reactions Analysis

Types of Reactions: Fluparoxan hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluparoxan oxides, while substitution reactions can produce various fluparoxan derivatives with different pharmacological profiles .

Scientific Research Applications

Mechanism of Action

Fluparoxan hydrochloride exerts its effects by selectively blocking α2-adrenergic receptors. These receptors are involved in the autoinhibitory feedback mechanism that regulates the release of noradrenaline. By antagonizing these receptors, this compound increases the synaptic concentrations of noradrenaline, enhancing neurotransmission. This mechanism is particularly relevant in the treatment of disorders associated with noradrenaline deficiency, such as depression and cognitive impairment .

Comparison with Similar Compounds

Uniqueness of Fluparoxan Hydrochloride: this compound is unique due to its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors (2,630-fold selectivity). This selectivity reduces the likelihood of off-target effects, making it a valuable tool for studying α2-adrenergic receptor functions without interference from other receptor systems .

Properties

CAS No.

139679-54-2

Molecular Formula

C20H24Cl2F2N2O5

Molecular Weight

481.3 g/mol

IUPAC Name

(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrate;dihydrochloride

InChI

InChI=1S/2C10H10FNO2.2ClH.H2O/c2*11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;;;/h2*1-3,8-9,12H,4-5H2;2*1H;1H2/t2*8-,9-;;;/m00.../s1

InChI Key

SDEFUPMOIFOLSQ-IYLDIKPPSA-N

Isomeric SMILES

C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.O.Cl.Cl

Canonical SMILES

C1C2C(CN1)OC3=C(O2)C=CC=C3F.C1C2C(CN1)OC3=C(O2)C=CC=C3F.O.Cl.Cl

Origin of Product

United States

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